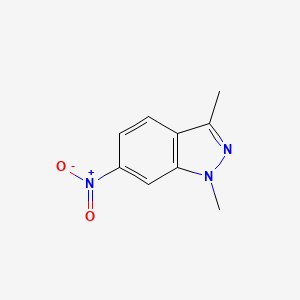

1,3-Dimethyl-6-nitro-1H-Indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a nitro group at the 6-position and methyl groups at the 1 and 3 positions of the indazole ring imparts unique chemical properties to this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3-dimethyl-6-nitro-1H-indazole exhibit significant anticancer properties. For instance, a study synthesized novel derivatives aimed at inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tumor immune evasion. One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed remarkable suppression of IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells (FaDu) as well as other cancer cell lines such as MCF7 and YD-15 .

Table 1: Anticancer Activity of 1,3-Dimethyl-6-nitro-1H-indazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu | Not specified | IDO1 inhibition, apoptosis induction |

| Compound 6o | K562 | 5.15 | Inhibition of Bcl2 family and p53/MDM2 pathway |

| Compound 7 | MCF7 | Not specified | ERK pathway activation |

Synthesis Methodologies

The synthesis of 1,3-dimethyl-6-nitro-1H-indazole involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The compound can be synthesized through various methods including:

- Dimethyl Carbonate Reaction : A mixture of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate and triethylene diamine under controlled conditions yields 1,3-dimethyl-6-nitro-1H-indazole .

- Reduction Reactions : The compound can also be reduced using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to obtain derivatives with potential enhanced activity .

Case Study 1: Inhibition of IDO1

A study focused on the design and synthesis of novel indazole derivatives as IDO1 inhibitors reported significant findings regarding their anticancer potential. The most promising compound was shown to selectively activate the extracellular signal-regulated kinases (ERK) pathway while reducing cell mobility and matrix metalloproteinase expression in cancer cells .

Case Study 2: Antitumor Effects Against Various Cell Lines

Another research effort evaluated a series of indazole derivatives against multiple human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these compounds, one exhibited a selective inhibitory effect against K562 cells with an IC50 value of 5.15 µM while showing lower toxicity towards normal cells .

Broader Implications in Drug Development

The versatility of 1,3-dimethyl-6-nitro-1H-indazole derivatives extends beyond anticancer applications. They are also being explored for their anti-inflammatory and antibacterial properties, highlighting their potential as scaffolds for developing new therapeutic agents. The structural modifications made to these compounds can lead to a diverse range of biological activities suitable for various medical applications .

Wirkmechanismus

Target of Action

The primary target of 1,3-Dimethyl-6-nitro-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . It has been the focus of numerous studies due to its role in immunosuppression and its potential as a target for cancer treatment .

Mode of Action

1,3-Dimethyl-6-nitro-1H-indazole interacts with IDO1, resulting in the suppression of IDO1 protein expression . This interaction disrupts the normal function of IDO1, leading to changes in the metabolic pathway of tryptophan .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Dimethyl-6-nitro-1H-indazole is the tryptophan-kynurenine pathway . By inhibiting IDO1, the compound prevents the conversion of tryptophan to kynurenine, disrupting the normal functioning of this pathway .

Pharmacokinetics

The compound’s ability to inhibit ido1 suggests that it may have good bioavailability and can effectively reach its target within the body .

Result of Action

The inhibition of IDO1 by 1,3-Dimethyl-6-nitro-1H-indazole leads to a decrease in the production of kynurenine, a metabolite involved in immunosuppression . This can result in the enhancement of the immune response against cancer cells . In cell-cycle studies, the suppressive activity of the compound was related to the G2/M cell cycle arrest .

Biochemische Analyse

Biochemical Properties

1,3-Dimethyl-6-nitro-1H-indazole has been found to exhibit significant biochemical properties. It has been designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . The compound interacts with this enzyme, potentially influencing its activity and the overall biochemical reactions it is involved in .

Cellular Effects

In terms of cellular effects, 1,3-Dimethyl-6-nitro-1H-indazole has been shown to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116) . It suppresses the expression of IDO1 protein, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,3-Dimethyl-6-nitro-1H-indazole involves its interaction with the IDO1 enzyme . By inhibiting this enzyme, the compound can exert its effects at the molecular level, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Its potent anti-proliferative activity suggests that it may have long-term effects on cellular function .

Metabolic Pathways

1,3-Dimethyl-6-nitro-1H-indazole is involved in the metabolic pathway related to the metabolism of tryptophan, through its interaction with the IDO1 enzyme . This could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-nitro-1H-indazole typically involves the nitration of 1,3-dimethylindazole. One common method includes the reaction of 1,3-dimethylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.

Industrial Production Methods

Industrial production of 1,3-Dimethyl-6-nitro-1H-indazole may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-6-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1,3-Dimethyl-6-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: 1,3-Dicarboxy-6-nitro-1H-indazole.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

6-Nitroindazole: Contains a nitro group but lacks the methyl groups, leading to different physical and chemical properties.

1-Methyl-6-nitro-1H-indazole: Contains only one methyl group, which affects its reactivity and biological interactions.

Uniqueness

1,3-Dimethyl-6-nitro-1H-indazole is unique due to the combination of the nitro group and two methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and other scientific research fields.

Biologische Aktivität

1,3-Dimethyl-6-nitro-1H-indazole (DMNI) is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DMNI, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Primary Target

The primary target of DMNI is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. By inhibiting IDO1, DMNI can suppress the expression of this protein, leading to a decrease in kynurenine production, which is associated with immunosuppression and cancer progression .

Biochemical Pathways

DMNI primarily affects the tryptophan-kynurenine pathway , which is vital for various physiological processes including immune response modulation. The inhibition of IDO1 by DMNI suggests that it may enhance anti-tumor immunity by preventing the immunosuppressive effects typically mediated by kynurenine .

Anticancer Activity

Recent studies have demonstrated that DMNI exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has shown effectiveness in human colorectal cancer cells (HCT116) and hypopharyngeal carcinoma cells (FaDu). In these studies, DMNI was found to induce apoptosis and inhibit cell mobility by downregulating matrix metalloproteinase MMP9 expression .

Anti-inflammatory Properties

Emerging evidence suggests that DMNI may possess anti-inflammatory properties . Its ability to modulate immune responses through IDO1 inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Experimental Data

A study focused on the design and synthesis of novel derivatives of DMNI as IDO1 inhibitors revealed promising results. One derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), demonstrated significant anticancer activity and induced apoptosis in FaDu cells while activating ERK pathways .

The following table summarizes key findings from various studies regarding the biological activity of DMNI:

| Study | Cell Line | Activity | Mechanism |

|---|---|---|---|

| HCT116 | Anti-proliferative | IDO1 inhibition | |

| FaDu | Induces apoptosis | ERK pathway activation | |

| Various | Anti-inflammatory | Modulation of immune response |

Synthetic Routes and Production

The synthesis of DMNI typically involves the nitration of 1,3-dimethylindazole using nitrating agents like nitric acid in sulfuric acid. This method allows for selective nitration at the 6-position under controlled temperature conditions . For industrial production, continuous flow reactors are often employed to optimize yields and maintain consistent reaction conditions.

Comparison with Similar Compounds

DMNI's unique combination of a nitro group and two methyl groups distinguishes it from similar compounds such as:

- 1,3-Dimethyl-1H-indazole : Lacks the nitro group.

- 6-Nitroindazole : Contains a nitro group but lacks methyl groups.

- 1-Methyl-6-nitro-1H-indazole : Contains only one methyl group.

This structural uniqueness contributes to its specific chemical reactivity and biological activity .

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTULKJFQZYUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.